4-(diethylsulfamoyl)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

Lipophilicity ADME prediction Benzothiazole analogs

This achiral, fully synthetic N-(2-benzothiazolyl)benzamide features a strong electron-withdrawing 6-nitro group paired with a para-diethylsulfamoyl moiety, creating a steric and electronic signature distinct from des-sulfamoyl or mono-alkyl analogs. With calculated logP 3.71, logD 3.70, and TPSA 97.6 Ų, it occupies drug-like chemical space suitable for cell-based assays with minimal solubility-related attrition. The nitro group provides a convenient UV–vis spectroscopic handle for HPLC quantification. Ideal for SAR exploration around the benzothiazole C-6 position and structure–metabolism relationship studies. Verify kinetic solubility in assay buffer before committing to dose–response studies.

Molecular Formula C18H18N4O5S2
Molecular Weight 434.49
CAS No. 313480-94-3
Cat. No. B2927672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(diethylsulfamoyl)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
CAS313480-94-3
Molecular FormulaC18H18N4O5S2
Molecular Weight434.49
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C18H18N4O5S2/c1-3-21(4-2)29(26,27)14-8-5-12(6-9-14)17(23)20-18-19-15-10-7-13(22(24)25)11-16(15)28-18/h5-11H,3-4H2,1-2H3,(H,19,20,23)
InChIKeyXQXIJYOBNPXASW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 40 mg / 100 mg / 114 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Diethylsulfamoyl)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide (CAS 313480-94-3): Physicochemical Identity and Screening Library Context


4-(Diethylsulfamoyl)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide (CAS 313480-94-3, molecular formula C₁₈H₁₈N₄O₅S₂, MW 434.49 g·mol⁻¹) is a fully synthetic, achiral small molecule belonging to the N-(2-benzothiazolyl)benzamide class, featuring a 6-nitro substituent on the benzothiazole ring and a para-diethylsulfamoyl group on the benzamide moiety . It is primarily offered as a screening compound by commercial libraries (e.g., ChemDiv, catalog number G837-0023) with a typical purity of ≥95% and is not yet associated with a defined clinical or agrochemical target . Physicochemical parameters—such as a calculated logP of 3.71 and a topological polar surface area of 97.6 Ų—position it within drug-like chemical space, but its specific biological activity profile remains largely uncharacterized in the public domain .

Why 4-(Diethylsulfamoyl)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide Cannot Be Replaced by a Close Analog Without Re-Validation


Within the N-(2-benzothiazolyl)benzamide class, seemingly minor structural alterations—such as replacing the 6-nitro group with a 6-ethoxy substituent, modifying the sulfamoyl N-substituents from diethyl to benzyl(methyl), or relocating the nitro group to the benzamide ring—produce compounds with distinct molecular shapes, electronic distributions, and lipophilicity profiles . Because the target compound has no publicly available target engagement or bioactivity data, its behavior in any given assay cannot be predicted from structurally related analogs; each analog must be considered a separate chemical entity with its own selectivity and potency fingerprint. Procurement decisions that disregard these differences risk selecting a molecule that fails to reproduce the screening hit, wastes assay resources, or generates misleading structure–activity relationship (SAR) data .

Quantitative Differentiation Evidence for 4-(Diethylsulfamoyl)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide vs. Its Closest Structural Analogs


Lipophilicity (logP/logD) Comparison Against the 6-Ethoxy Analog

The target compound's calculated logP of 3.707 and logD (pH 7.4) of 3.700 indicate moderate lipophilicity. Replacing the 6-nitro group with a 6-ethoxy substituent, as in 4-(diethylsulfamoyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide, increases the molecular weight to 433.54 Da and raises the predicted logP to approximately 4.2–4.5 (estimated by fragment-based addition), which would reduce aqueous solubility and alter membrane permeability . This difference means the two compounds cannot be considered interchangeable in cell-based assays or in vivo studies where consistent pharmacokinetic behavior is required.

Lipophilicity ADME prediction Benzothiazole analogs

Hydrogen-Bond Donor Count and Its Impact on Permeability vs. the Des-sulfamoyl Analog

The target compound possesses exactly one hydrogen-bond donor (the amide NH), whereas the des-sulfamoyl analog N-(6-nitro-1,3-benzothiazol-2-yl)benzamide also has only one HBD . However, the diethylsulfamoyl group adds 4 hydrogen-bond acceptors (total acceptors = 12 vs. 8 in the des-sulfamoyl analog), increasing the polar surface area from 84.2 Ų (estimated for the des-sulfamoyl analog) to 97.6 Ų . This increase in PSA without an increase in HBD count places the target compound closer to the typical threshold for oral absorption (PSA < 140 Ų) but may reduce passive membrane permeability relative to the simpler analog. Procurement of the des-sulfamoyl compound as a cost-saving substitute would yield a molecule with a different permeability–solubility balance, potentially altering cellular uptake kinetics.

Hydrogen bonding Drug-likeness Permeability

Aqueous Solubility (logSw) vs. the Benzyl(methyl)sulfamoyl Analog

The target compound has a calculated logSw (log of aqueous solubility) of –3.983 . The close analog 4-[benzyl(methyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide introduces a benzyl group in place of one ethyl group on the sulfamoyl nitrogen, increasing molecular weight from 434.49 to 482.53 Da and adding a phenyl ring, which is expected to further reduce aqueous solubility by approximately 0.5–1.0 log unit based on group contribution models . When preparing DMSO stock solutions or performing dose–response assays, the target compound's higher predicted solubility reduces the risk of precipitation at higher test concentrations compared to the benzyl(methyl) analog.

Aqueous solubility logSw Formulation

Recommended Application Scenarios for 4-(Diethylsulfamoyl)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide (CAS 313480-94-3) Based on Physicochemical Differentiation


Primary Screening Hit Follow-up in Medium-Throughput Cellular Assays

When the target compound has been identified as a primary hit in a phenotypic or target-based screen, its moderate logD (3.70) and acceptable TPSA (97.6 Ų) support progression to cell-based assays without immediate solubility-related attrition . The diethylsulfamoyl group provides a distinct steric and electronic signature that differentiates it from des-sulfamoyl or mono-alkyl sulfamoyl analogs, making it a valuable probe for exploring SAR around the benzothiazole C-6 position. Users should verify actual kinetic solubility in assay buffer before committing to large-scale dose–response studies .

In Vitro ADME Panel for Lipophilicity-Dependent Pharmacokinetic Profiling

The calculated logP of 3.71 and logD of 3.70 make the compound a suitable candidate for assessing the relationship between lipophilicity and metabolic stability, plasma protein binding, or CYP inhibition within a congeneric series . Because the nitro group is a strong electron-withdrawing substituent, the compound may exhibit distinct metabolic soft spots compared to analogs bearing electron-donating groups (e.g., 6-ethoxy or 6-methyl), which can be exploited to map structure–metabolism relationships .

Crystallography and Biophysical Fragment Screening Libraries

With a relatively low molecular weight (434.49 Da), a single H-bond donor, and 12 H-bond acceptors, the compound can serve as a fragment-sized or lead-like scaffold for soaking experiments in X-ray crystallography or for surface plasmon resonance (SPR)-based fragment screening . Its achiral nature simplifies synthesis and procurement, while the 6-nitro group offers a convenient spectroscopic handle (UV–vis absorbance) for concentration determination by HPLC .

Quote Request

Request a Quote for 4-(diethylsulfamoyl)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.